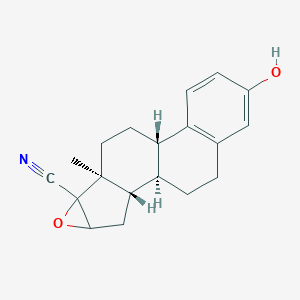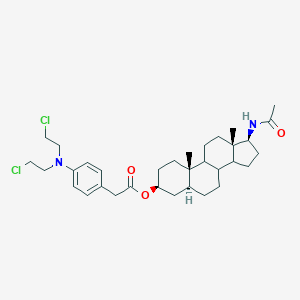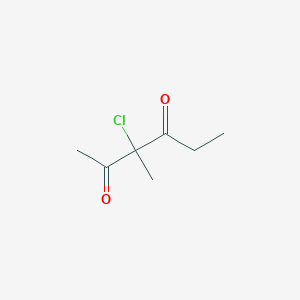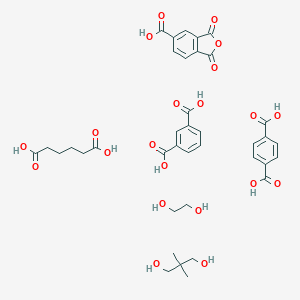
Hexadecansäure
Übersicht
Beschreibung
2-trans-Hexadecenoic Acid, also known as trans-2-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is characterized by a double bond between the second and third carbon atoms in the trans configuration. This compound is an intermediate in the β-oxidation of palmitic acid, a process crucial for the metabolism of fatty acids in living organisms .
Wissenschaftliche Forschungsanwendungen
trans-2-Hexadecensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird auf seine Rolle im Fettsäurestoffwechsel und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Herstellung von Tensiden, Schmiermitteln und biobasierten Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von trans-2-Hexadecensäure beinhaltet die Einarbeitung in Zellmembranen und die Teilnahme an Stoffwechselwegen. Sie dient als Substrat für Enzyme, die am Fettsäurestoffwechsel beteiligt sind, und beeinflusst die Energieproduktion und die Synthese bioaktiver Lipide. Die Verbindung kann Signalwege im Zusammenhang mit Entzündungen und Zellproliferation modulieren .
Wirkmechanismus
- Palmitoleic acid is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD-1) .
- Its primary targets include:
- In liver and skeletal muscles, it improves insulin sensitivity .
- It acts as a lipokine, modulating metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Its overlapping actions with other isomers may contribute to its diverse functions . 🌟
Biochemische Analyse
Biochemical Properties
Hexadecenoic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .
Cellular Effects
Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase in morbidly obese patients .
Molecular Mechanism
At the molecular level, hexadecenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of hexadecenoic acid may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The ratio between hexadecenoic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .
Transport and Distribution
Hexadecenoic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It has been suggested that the mitochondrial enzyme activating hexadecanedioic acid is probably localized outside the inner mitochondrial compartment .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
trans-2-Hexadecensäure kann durch partielle Hydrierung von Hexadecynsäure synthetisiert werden. Dieser Prozess beinhaltet die Verwendung eines Palladiumkatalysators unter kontrollierten Hydrierungsbedingungen, um die Dreifachbindung selektiv zu einer trans-Doppelbindung zu reduzieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von trans-2-Hexadecensäure beinhaltet typischerweise die Extraktion und Reinigung aus natürlichen Quellen wie Pflanzenölen. Die Verbindung kann durch fraktionierte Destillation und anschließende Reinigungsschritte isoliert werden, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
trans-2-Hexadecensäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Hexadecensäurederivate zu bilden.
Reduktion: Die Doppelbindung kann reduziert werden, um Hexadecansäure zu bilden.
Substitution: Die Carboxylgruppe kann an Veresterungs- und Amidierungsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.
Substitution: Säurechloride und Amine werden üblicherweise für Veresterungs- und Amidierungsreaktionen verwendet.
Hauptprodukte
Oxidation: Produziert Hexadecensäurederivate.
Reduktion: Liefert this compound.
Substitution: Bildet Ester und Amide von Hexadecensäure.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Palmitoleinsäure: Eine cis-ungesättigte Fettsäure mit einer Doppelbindung am neunten Kohlenstoff.
Ölsäure: Eine cis-ungesättigte Fettsäure mit einer Doppelbindung am neunten Kohlenstoff.
Stearinsäure: Eine gesättigte Fettsäure ohne Doppelbindungen.
Einzigartigkeit
trans-2-Hexadecensäure ist aufgrund ihrer trans-Konfiguration und ihrer spezifischen Rolle als Zwischenprodukt bei der β-Oxidation von Palmitinsäure einzigartig. Dies unterscheidet sie von anderen einfach ungesättigten Fettsäuren, die typischerweise cis-Konfigurationen und unterschiedliche Stoffwechselrollen haben .
Eigenschaften
CAS-Nummer |
629-56-1 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
hexadec-2-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZVRMGCSSSYZGSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(=O)O |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive |
Synonyme |
TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Benzo[d]thiazol-2-yl)-2-methylbut-3-en-2-ol](/img/structure/B8645.png)

![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)


![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
